molecular formula C20H16FN3O3 B2641740 N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-18-4

N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2641740
CAS No.: 1005300-18-4
M. Wt: 365.364
InChI Key: DZVRXWOBOMVMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with a fluorobenzyl group and a carbamoylphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluorobenzyl group and the carbamoylphenyl moiety. Key steps may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of the Carbamoylphenyl Moiety: This can be done through amide bond formation reactions using carbamoyl chloride derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may study its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but lacks the fluorine atom.

    N-(2-carbamoylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-carbamoylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-14-6-3-5-13(11-14)12-24-10-4-8-16(20(24)27)19(26)23-17-9-2-1-7-15(17)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRXWOBOMVMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.